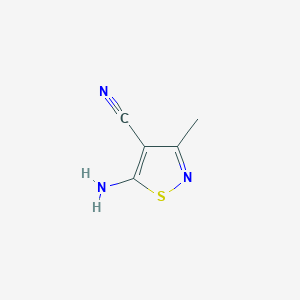

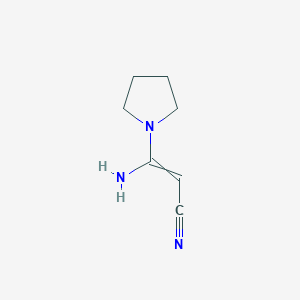

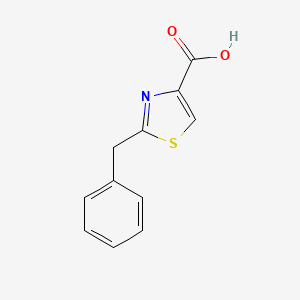

![molecular formula C15H13N3S B1270495 4-苯基-5-对甲基苯基-4H-[1,2,4]三唑-3-硫醇 CAS No. 93378-56-4](/img/structure/B1270495.png)

4-苯基-5-对甲基苯基-4H-[1,2,4]三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol and its derivatives involves cyclization reactions, often starting from thiosemicarbazides or dithiocarbazinate salts, and employing conditions that promote the formation of the triazole ring. For instance, cyclization of potassium dithiocarbazinate with hydrazine hydrate in water under reflux has been utilized to synthesize the basic nucleus of 1,2,4-triazole derivatives (Singh & Kandel, 2013).

Molecular Structure Analysis

The molecular structure of 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol derivatives has been elucidated using various spectroscopic methods, including IR, NMR, and sometimes X-ray crystallography. These studies provide detailed insights into the molecular conformation, tautomerism, and the nature of substituents affecting the triazole core's structure and stability (Aouad et al., 2018).

Chemical Reactions and Properties

1,2,4-Triazole derivatives engage in a range of chemical reactions, reflecting their rich chemical reactivity. These include condensation reactions to form Schiff bases, nucleophilic substitution reactions, and the formation of complexes with metals. The reactivity is significantly influenced by the triazole moiety's electronic and steric properties, enabling the synthesis of a wide array of functionalized derivatives (Ghattas et al., 2016).

Physical Properties Analysis

The physical properties of 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol derivatives, such as melting points, solubility, and crystal structure, are crucial for their practical applications. These properties are determined using techniques like melting point determination, solubility testing, and X-ray crystallography. The physical characteristics often correlate with the compound's molecular structure and substituents (Karayel & Özbey, 2008).

Chemical Properties Analysis

The chemical properties of 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol derivatives encompass their reactivity patterns, stability, and interactions with other molecules. These properties are essential for understanding the compound's behavior in various chemical environments and its potential biological activities. The chemical properties are influenced by the electronic nature of the triazole ring and the substituents attached to it (Rajurkar et al., 2016).

科学研究应用

晶体结构和超分子合成子

4-苯基-5-对甲基苯基-4H-[1,2,4]三唑-3-硫醇衍生物展示了独特的晶体结构和超分子合成子。对一系列密切相关的化合物进行的研究表明了分散成分和库仑项在其晶体结构中的重要性。这些结构中的相互作用能主要来自库仑能分量,强调了R2 2(8)超分子合成子在其固态结构中的作用(Saeed等人,2019年)。

合成和结构特征

4-苯基-5-对甲基苯基-4H-[1,2,4]三唑-3-硫醇衍生物的合成和结构特征已被广泛研究。这些化合物以其广泛的生物活性而闻名,包括抗病毒、抗炎和抗菌特性。它们的低毒性使其成为探索新的生物活性物质的一个有前途的研究领域(Aksyonova-Seliuk等人,2018年)。

缓蚀

这些化合物已被研究其在缓蚀中的作用,特别是在酸性环境中保护低碳钢方面。它们作为混合型缓蚀剂的有效性已被记录在案,该缓蚀剂可阻断金属表面的活性位点。这是材料科学和工程学中的一项重要应用(Quraishi & Jamal,2002年)。

抗菌和抗真菌活性

几项研究集中于4-苯基-5-对甲基苯基-4H-[1,2,4]三唑-3-硫醇衍生物的抗菌和抗真菌活性。这些化合物对各种微生物和真菌种类显示出有希望的结果,突出了它们在制药和医疗应用中的潜力(Safonov & Panasenko,2022年)。

抗肿瘤和抗氧化活性

一些三唑衍生物的潜在抗肿瘤和抗氧化活性已得到探索。该研究领域为癌症治疗中新的治疗剂的持续搜索做出了重大贡献(Behalo等人,2017年)。

电化学行为

对这些化合物在水醇介质中的电化学行为的研究提供了对其氧化机理的见解。这项研究对于理解硫代三唑的电化学性质至关重要,该性质可应用于各种化学过程中(Fotouhi等人,2002年)。

安全和危害

属性

IUPAC Name |

3-(4-methylphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3S/c1-11-7-9-12(10-8-11)14-16-17-15(19)18(14)13-5-3-2-4-6-13/h2-10H,1H3,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALVKWMNBBEACB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355484 |

Source

|

| Record name | 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol | |

CAS RN |

93378-56-4 |

Source

|

| Record name | 4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

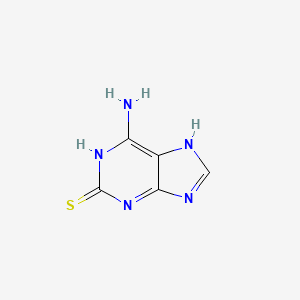

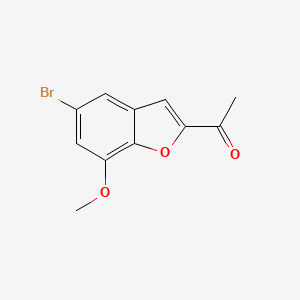

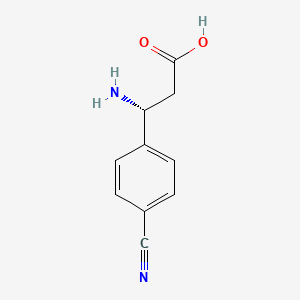

![3,5-Dibromo-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B1270443.png)